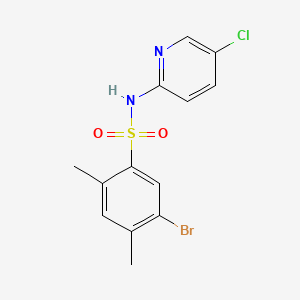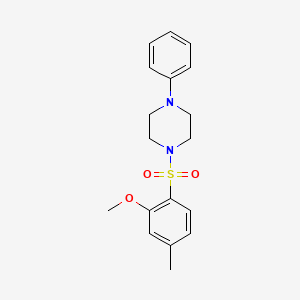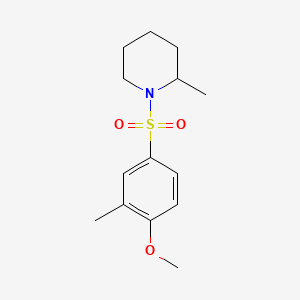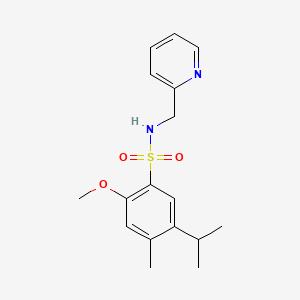![molecular formula C10H13Cl2NO4S B603079 [(2,4-Dichlorophenyl)sulfonyl]bis(2-hydroxyethyl)amine CAS No. 1206092-77-4](/img/structure/B603079.png)
[(2,4-Dichlorophenyl)sulfonyl]bis(2-hydroxyethyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2,4-Dichlorophenyl)sulfonyl]bis(2-hydroxyethyl)amine is a chemical compound characterized by the presence of a sulfonyl group attached to a dichlorophenyl ring and two hydroxyethylamine groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2,4-Dichlorophenyl)sulfonyl]bis(2-hydroxyethyl)amine typically involves the reaction of 2,4-dichlorobenzenesulfonyl chloride with diethanolamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
[(2,4-Dichlorophenyl)sulfonyl]bis(2-hydroxyethyl)amine undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or thiourea.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfides.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
[(2,4-Dichlorophenyl)sulfonyl]bis(2-hydroxyethyl)amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of [(2,4-Dichlorophenyl)sulfonyl]bis(2-hydroxyethyl)amine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The hydroxyethylamine groups can participate in hydrogen bonding, further stabilizing the interaction with the target molecule.
相似化合物的比较
Similar Compounds
- [(2,5-Dichlorophenyl)sulfonyl]bis(2-hydroxyethyl)amine
- [(2,4-Dichlorophenyl)sulfonyl]bis(2-hydroxyethyl)amine
Uniqueness
This compound is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can result in different biological and chemical properties compared to its analogs.
属性
CAS 编号 |
1206092-77-4 |
|---|---|
分子式 |
C10H13Cl2NO4S |
分子量 |
314.18g/mol |
IUPAC 名称 |
2,4-dichloro-N,N-bis(2-hydroxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C10H13Cl2NO4S/c11-8-1-2-10(9(12)7-8)18(16,17)13(3-5-14)4-6-15/h1-2,7,14-15H,3-6H2 |
InChI 键 |
SPGVFXOHCLLEFB-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N(CCO)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B602999.png)
![3,5-Dimethyl-1-[(4-propoxynaphthyl)sulfonyl]pyrazole](/img/structure/B603000.png)

![bis{4-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl} ether](/img/structure/B603004.png)

![(2-Hydroxyethyl)[(4-pentyloxynaphthyl)sulfonyl]amine](/img/structure/B603008.png)
![{[5-(Tert-butyl)-2-butoxyphenyl]sulfonyl}(2-hydroxyethyl)amine](/img/structure/B603009.png)
![1-[(4-butoxy-3-isopropylphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B603010.png)

amine](/img/structure/B603014.png)

![{[3-(Tert-butyl)-4-ethoxyphenyl]sulfonyl}(2-pyridylmethyl)amine](/img/structure/B603017.png)
amine](/img/structure/B603018.png)
